molecular formula C6H9BN2O3 B569596 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine CAS No. 1084953-50-3

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine

Cat. No. B569596
M. Wt: 167.959
InChI Key: SIAAGSWOGRZEKL-UHFFFAOYSA-N
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Description

“3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine” is an organic compound that contains borate and sulfonamide groups . It’s a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used in the synthesis of various compounds .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The synthesis involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, can undergo various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides to form aryl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, include a refractive index of n20/D 1.396 (lit.), boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Advanced Synthesis Techniques : Boron-containing compounds, similar to the query molecule, are synthesized through advanced techniques, including nucleophilic substitution reactions. These compounds are often intermediates with benzene rings or pyrazole heterocycles, which are crucial for further chemical modifications and applications in various fields of chemistry (Huang et al., 2021). The detailed synthesis procedures provide insights into the complexity and versatility of these compounds in chemical research.

  • Crystal Structure and DFT Studies : The crystal structures of similar boron-containing compounds are determined using X-ray diffraction, and their molecular structures are further analyzed through density functional theory (DFT). This comprehensive approach ensures a deep understanding of the molecular conformation, electrostatic potential, and frontier molecular orbitals, offering a solid basis for their application in material science and molecular engineering (Yang et al., 2021).

Applications in Material Science and Engineering

  • Material Modification and Stability : Boron-containing compounds exhibit significant potential in modifying materials for improved stability and performance. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various aliphatic and aromatic amines, including boronate esters, show enhanced swelling behavior and thermal stability. These modifications not only improve the physical properties of the polymers but also enhance their biological activity, making them suitable for medical applications (Aly & El-Mohdy, 2015).

  • Complexation and Coordination Chemistry : The ability to form complex structures with metals is another significant application of boron-containing compounds. Research shows that these compounds can complex with metals like copper(II), leading to novel structures with potential applications in catalysis, metal recovery, and even in the development of new materials with specific magnetic or electronic properties (Hegedus et al., 2003).

Safety And Hazards

The compound is moisture sensitive. It should be stored away from oxidizing agents, and the container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition .

Future Directions

Given its high stability, low toxicity, and high reactivity in various transformation processes, it is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . It can be used to protect diols in the organic synthesis of drugs, utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

properties

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)7-6-14-8(13)9(15-7)16-5/h6H,1-5H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKULUDTILCXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine

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